Cas no 2034335-71-0 (4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 4-(2-ethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
- 2034335-71-0
- F6557-1060
- 4-((2-ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- AKOS026697702
-
- Inchi: 1S/C19H23NO5S2/c1-2-25-17-10-6-7-11-19(17)27(23,24)20-13-12-18(26(21,22)15-14-20)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3
- InChI Key: TXWAIWJDFANUMA-UHFFFAOYSA-N
- SMILES: S1(CCN(CCC1C1C=CC=CC=1)S(C1C=CC=CC=1OCC)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 409.10176518g/mol
- Monoisotopic Mass: 409.10176518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 97.5Ų
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6557-1060-50mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-4mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-100mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-5μmol |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-10μmol |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-2mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-5mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-20mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-40mg |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6557-1060-20μmol |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
2034335-71-0 | 20μmol |
$79.0 | 2023-09-08 |
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
Research Briefing on 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS: 2034335-71-0)
4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS: 2034335-71-0) is a novel sulfonyl-thiazepane derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound exhibits a unique structural framework, combining a sulfonyl group with a thiazepane ring, which has been hypothesized to confer specific biological activities. Recent studies have explored its potential as a modulator of key signaling pathways, particularly in the context of inflammatory and oncological diseases.
The synthesis of 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves a multi-step process, starting with the condensation of 2-ethoxybenzenesulfonyl chloride with a phenyl-substituted thiazepane precursor. The reaction conditions, including temperature, solvent choice, and catalyst use, have been optimized to achieve high yields and purity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity, ensuring its suitability for further biological evaluation.
Recent in vitro studies have demonstrated that 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione exhibits potent inhibitory effects on specific kinases involved in inflammatory pathways. For instance, it has shown significant activity against JAK2 and SYK kinases, which are critical in the regulation of immune responses. These findings suggest its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Further mechanistic studies are underway to elucidate its precise mode of action and selectivity profile.
In addition to its anti-inflammatory properties, preliminary data indicate that this compound may also possess anti-cancer activity. Cell-based assays using various cancer cell lines have revealed dose-dependent inhibition of proliferation, particularly in hematological malignancies. The compound's ability to induce apoptosis and inhibit angiogenesis is currently under investigation, with promising results in preclinical models. These findings highlight its dual potential as both an anti-inflammatory and anti-cancer agent.
Despite these encouraging results, challenges remain in the development of 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione as a therapeutic agent. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability, which may necessitate structural modifications or formulation strategies to improve its drug-like properties. Additionally, comprehensive toxicity studies are required to assess its safety profile before advancing to clinical trials.
In conclusion, 4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS: 2034335-71-0) represents a promising candidate for further development in the treatment of inflammatory and oncological diseases. Its unique chemical structure and demonstrated biological activities warrant continued investigation, with the potential to address unmet medical needs in these areas. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications through targeted drug design and combination therapies.
2034335-71-0 (4-(2-ethoxybenzenesulfonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione) Related Products
- 2228210-61-3(4-3-chloro-5-(trifluoromethyl)phenylbutan-2-ol)
- 886910-22-1(2-fluoro-N-{5-2-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
- 570407-88-4(Benzoic acid, 3-chloro-4-fluoro-, 1,1-dimethylethyl ester)
- 1261659-46-4(2,3-Difluoro-2'-iodo-5'-methylbiphenyl)
- 728010-60-4(1-(1-Amino-1H-pyrrol-2-yl)ethanone hydrochloride)
- 1806517-56-5(2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid)
- 955766-06-0(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide)
- 1028099-81-1(2-(oxiran-2-yl)ethane-1-sulfonyl fluoride)
- 2228847-70-7(2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 1694773-57-3(2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)


